molecular formula C16H18FNO3S B2938767 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide CAS No. 2097920-70-0

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide

Cat. No. B2938767
CAS RN: 2097920-70-0
M. Wt: 323.38
InChI Key: UMZXNUQBXJFDJW-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it an attractive candidate for further investigation.

Scientific Research Applications

Corrosion Inhibition

One application of methoxy-substituted phenylthienyl benzamidines, which are structurally related to 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide, is in corrosion inhibition. These compounds, including derivatives like MA-1216, have been studied for their effectiveness in preventing corrosion of carbon steel in hydrochloric acid medium. They act as mixed-type inhibitors, showing more potency in the cathodic region than the anodic domain, and their effectiveness increases with concentration. The adsorption of these compounds on carbon steel surfaces follows the Langmuir adsorption isotherm, indicating their potential as efficient corrosion inhibitors (Fouda et al., 2020).

Radiosynthesis for Neuroimaging

Derivatives of methoxybenzamide, similar in structure to 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide, have been radiolabeled for neuroimaging purposes. These compounds demonstrate high affinity for serotonin-5HT2-receptors and have been used in gamma-emission tomography and positron emission tomography (PET) imaging. Their applications include studying neurological conditions and brain receptor mapping, highlighting their utility in neuroscientific research (Mertens et al., 1994), (Plenevaux et al., 2000).

Molecular Structure and Interaction Studies

Compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been studied for their molecular structure and intermolecular interactions, providing insights into their chemical behavior and potential applications in drug design and other chemical synthesis processes. These studies include X-ray crystallography and theoretical calculations, aiding in understanding the molecular conformations and interactions at the atomic level (Karabulut et al., 2014).

Antiandrogenic and Anticancer Properties

Certain derivatives of 2-hydroxypropionanilides, structurally related to the target compound, have been synthesized and evaluated for their antiandrogenic activities. These compounds have potential applications in treating androgen-responsive diseases, including certain cancers, due to their ability to act as antiandrogens (Tucker et al., 1988). Additionally, derivatives of benzamide, including those with methoxybenzamide groups, have been explored as apoptosis-inducing agents in cancer chemotherapy (Romagnoli et al., 2021).

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)12-3-4-14(21-2)13(17)7-12/h3-7,9,20H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZXNUQBXJFDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide

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